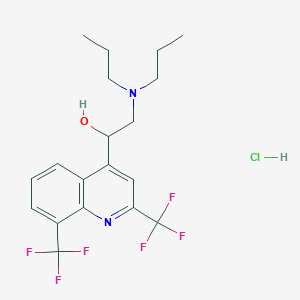
Agn-PC-0NI922
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0NI922 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0NI922 involves several synthetic routes. One common method is the wet chemical method, which includes the reduction of silver salts in the presence of a stabilizing agent. Another method is the polyol process, where silver nitrate is reduced using ethylene glycol as both the reducing agent and solvent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale chemical reactors where the reaction conditions can be precisely controlled. Techniques such as vacuum filtration and electrospinning are used to purify and shape the compound into its final form .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0NI922 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver .
Scientific Research Applications
Agn-PC-0NI922 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its antimicrobial properties and potential use in medical devices. In medicine, this compound is being explored for its potential in drug delivery systems and as a component in diagnostic tools. Industrially, it is used in the production of conductive films and coatings .
Mechanism of Action
The mechanism of action of Agn-PC-0NI922 involves its interaction with molecular targets and pathways within biological systems. The compound can disrupt cellular processes by interacting with proteins and nucleic acids, leading to antimicrobial effects. Additionally, its ability to generate reactive oxygen species contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Agn-PC-0NI922 include Agn-PC-0892H2 and Agn-PC-0CUK9P. These compounds share similar structural features and reactivity profiles .
Uniqueness: What sets this compound apart from its similar compounds is its enhanced stability and reactivity under a broader range of conditions. This makes it more versatile for various applications, particularly in industrial and medical fields .
Conclusion
This compound is a compound with significant potential across multiple scientific disciplines. Its unique properties and versatile applications make it a valuable subject of study and use in various fields.
Properties
CAS No. |
57120-45-3 |
|---|---|
Molecular Formula |
C19H23ClF6N2O |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-2-(dipropylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C19H22F6N2O.ClH/c1-3-8-27(9-4-2)11-15(28)13-10-16(19(23,24)25)26-17-12(13)6-5-7-14(17)18(20,21)22;/h5-7,10,15,28H,3-4,8-9,11H2,1-2H3;1H |
InChI Key |
XFLDASFSCVDPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC(C1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


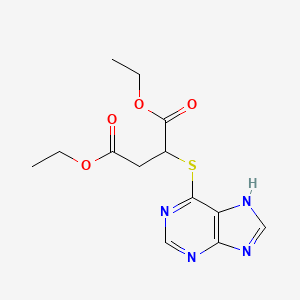
![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)

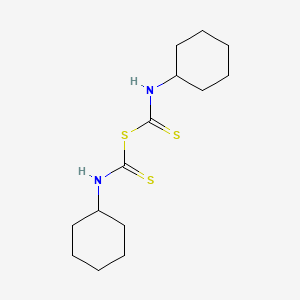

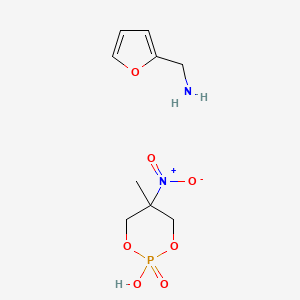

![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
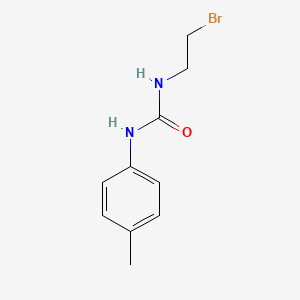


![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)
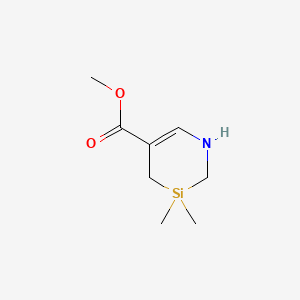
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)
